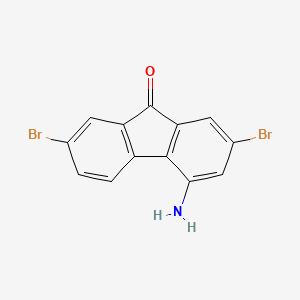
4-Amino-2,7-dibromo-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,7-dibromo-9H-fluoren-9-one is a chemical compound with the molecular formula C13H7Br2NO It is a derivative of fluorenone, characterized by the presence of amino and dibromo substituents on the fluorenone core
Méthodes De Préparation
One common method includes the following steps :
Bromination of Fluorenone: Fluorenone is reacted with bromine in the presence of a solvent such as acetic acid or water. The reaction is carried out at elevated temperatures (95-100°C) to introduce bromine atoms at the 2 and 7 positions of the fluorenone ring.
Amination: The dibromo-fluorenone is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to yield 4-Amino-2,7-dibromo-9H-fluoren-9-one.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Amino-2,7-dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and dibromo groups can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include bromine, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-2,7-dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of organic semiconducting polymers for optoelectronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 4-Amino-2,7-dibromo-9H-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Amino-2,7-dibromo-9H-fluoren-9-one can be compared with other fluorenone derivatives such as:
2,7-Dibromo-9H-fluoren-9-one: Lacks the amino group, making it less versatile in certain chemical reactions.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Contains additional fluorine atoms, which can alter its reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the production of organic semiconducting polymers, similar to this compound.
The uniqueness of this compound lies in its combination of amino and dibromo substituents, which confer distinct chemical properties and broaden its range of applications.
Propriétés
Numéro CAS |
1785-11-1 |
|---|---|
Formule moléculaire |
C13H7Br2NO |
Poids moléculaire |
353.01 g/mol |
Nom IUPAC |
4-amino-2,7-dibromofluoren-9-one |
InChI |
InChI=1S/C13H7Br2NO/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5H,16H2 |
Clé InChI |
WBYXBJNINLXJFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)C3=C2C(=CC(=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



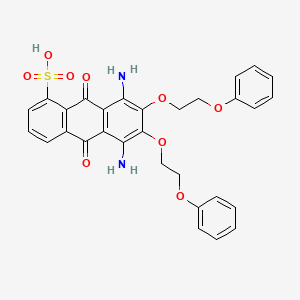
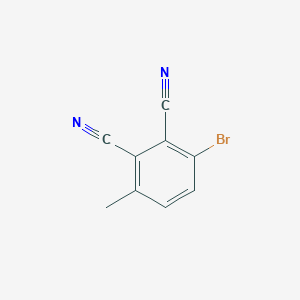

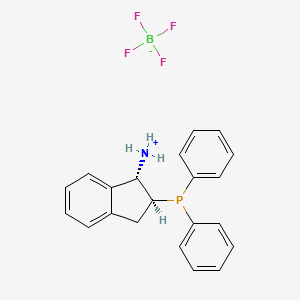

![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
![[1(4H),4'-Bipyridin]-4-one, monoacetate](/img/structure/B13140704.png)
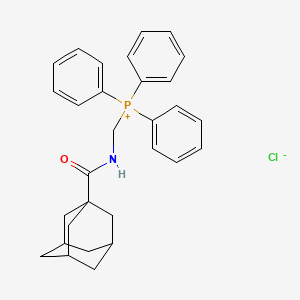
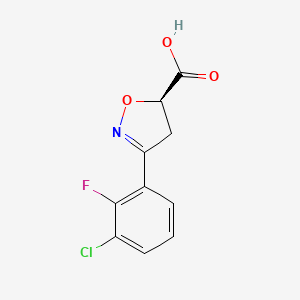
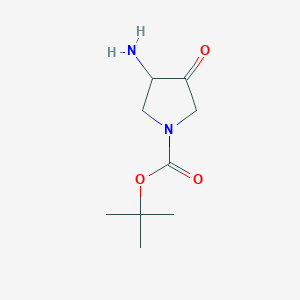
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)

![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
